molecular formula C12H13BrO5 B6609750 3-(3-bromo-4-methoxyphenyl)pentanedioic acid CAS No. 857793-75-0

3-(3-bromo-4-methoxyphenyl)pentanedioic acid

Cat. No. B6609750
CAS RN: 857793-75-0
M. Wt: 317.13 g/mol
InChI Key: UFDYJBNDFSMYSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromo-4-methoxyphenyl)pentanedioic acid (3-BrMPPA) is a dicarboxylic acid that is used in a variety of scientific research applications. It is a versatile compound that has a number of unique features that make it an ideal choice for many experiments.

Scientific Research Applications

3-(3-bromo-4-methoxyphenyl)pentanedioic acid has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug delivery. It has been used to investigate the structure and function of proteins, as well as to study the effects of various drugs on biological systems. Additionally, 3-(3-bromo-4-methoxyphenyl)pentanedioic acid has been used in the development of new drug delivery systems, as it can be used to target specific cells or tissues in the body.

Mechanism of Action

The mechanism of action of 3-(3-bromo-4-methoxyphenyl)pentanedioic acid is still not fully understood. However, it is believed to work by blocking certain enzymes or proteins that are involved in the regulation of metabolic processes. This can lead to changes in the activity of certain enzymes or proteins, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-bromo-4-methoxyphenyl)pentanedioic acid are largely unknown. However, it has been shown to have a number of effects on the body. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in the metabolism of certain compounds. Additionally, it has been shown to have an effect on the cell cycle, as well as on the expression of certain genes.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(3-bromo-4-methoxyphenyl)pentanedioic acid in lab experiments is its versatility, as it can be used to study a variety of biological processes. Additionally, it is relatively easy to synthesize, and it is relatively stable in a variety of conditions. However, there are some limitations to its use, as it can be toxic in high concentrations, and it can be difficult to work with in certain conditions.

Future Directions

The potential future directions for the use of 3-(3-bromo-4-methoxyphenyl)pentanedioic acid are numerous. It could be used to further investigate the structure and function of proteins, as well as to study the effects of various drugs on biological systems. Additionally, it could be used to develop new drug delivery systems, or to study the effects of certain compounds on the cell cycle or gene expression. Finally, it could be used to investigate the effects of certain environmental factors on the body, such as temperature, light, or humidity.

Synthesis Methods

The synthesis of 3-(3-bromo-4-methoxyphenyl)pentanedioic acid is a straightforward procedure that involves the reaction of 3-bromo-4-methoxyphenylacetic acid with acetic anhydride. This reaction yields 3-bromo-4-methoxyphenylpentanedioic acid as the main product, with a yield of approximately 90%.

properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO5/c1-18-10-3-2-7(4-9(10)13)8(5-11(14)15)6-12(16)17/h2-4,8H,5-6H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDYJBNDFSMYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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